molecular formula C13H12ClNO2 B7471963 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide

5-chloro-N-ethyl-N-phenylfuran-2-carboxamide

Cat. No. B7471963
M. Wt: 249.69 g/mol
InChI Key: QZZYEUYYXWRPJH-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-N-phenylfuran-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a furan-based compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide has minimal toxicity and does not cause any significant biochemical or physiological effects at therapeutic doses. However, further studies are needed to fully understand its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide is its high potency and specificity for its target molecules. This makes it a valuable tool for studying the mechanisms of inflammation, pain, and cancer. However, its limited solubility in water and low bioavailability can pose challenges in lab experiments.

Future Directions

There are several future directions for the study of 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide. One potential direction is to investigate its potential for the treatment of other inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to explore its potential for combination therapy with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its long-term effects on the body and its potential for drug development.
In conclusion, 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide is a promising compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity. It has been extensively studied for its anti-inflammatory, analgesic, and antitumor effects. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential for drug development.

Synthesis Methods

The synthesis of 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride to form 5-chlorofuran-2-carbonyl chloride. The resulting compound is then reacted with N-ethyl-N-phenylamine to form 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide. The synthesis method of 5-chloro-N-ethyl-N-phenylfuran-2-carboxamide has been optimized to achieve high yields and purity.

Scientific Research Applications

5-chloro-N-ethyl-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been found to have antitumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

5-chloro-N-ethyl-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-15(10-6-4-3-5-7-10)13(16)11-8-9-12(14)17-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYEUYYXWRPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-ethyl-N-phenylfuran-2-carboxamide

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